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Compound of Interest

Compound Name: 3-Isobutoxy-4-nitrobenzoic acid

CAS No.: 859034-50-7

Cat. No.: B2365674

Get Quote

Executive Summary
3-Isobutoxy-4-nitrobenzoic acid (CAS: 859034-50-7) is a functionalized benzoic acid

derivative utilized primarily as a scaffold in the synthesis of

-helix mimetics (trisbenzamides) and dual kinase/bromodomain inhibitors (e.g., targeting
ALK/BRD4). Its structural rigidity and specific substitution pattern make it an ideal building
block for proteomimetic libraries targeting protein-protein interactions (PPIs), such as the
p53/hDM2 interface.

This guide provides a validated protocol for its synthesis, detailed physicochemical

characterization, and critical quality control parameters, emphasizing melting point

determination as a purity indicator.

Chemical Identity & Structural Properties[1][2][3][4]
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Property Detail

IUPAC Name 3-(2-Methylpropoxy)-4-nitrobenzoic acid

Common Name 3-Isobutoxy-4-nitrobenzoic acid

CAS Number 859034-50-7

Molecular Formula

C

H

NO

Molecular Weight 239.22 g/mol

Appearance Pale yellow to yellow solid

Solubility
Soluble in DMF, DMSO, DCM, EtOAc; Low

solubility in water

Structural Significance
The isobutoxy group at the 3-position provides steric bulk and lipophilicity, essential for

mimicking hydrophobic amino acid side chains (like Leucine) in peptidomimetic applications.

The 4-nitro group serves as a masked amine for subsequent coupling reactions (after

reduction) or as an electron-withdrawing group to modulate acidity.

Physical Properties: Melting Point & Purity[5]
Accurate determination of the melting point (MP) is the primary rapid method for assessing

solid-state purity.

Melting Point Specification
Reference Value:193 °C (Standard Reference)

Observed Range (Experimental): Typically 190–195 °C depending on crystal habit and

solvent of recrystallization.
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Note: Significant deviations (<185 °C) often indicate the presence of the unhydrolyzed

methyl ester intermediate or residual 3-hydroxy-4-nitrobenzoic acid starting material.

Melting Point Determination Protocol (Capillary Method)
Sample Prep: Dry the sample under vacuum (40 °C, >4 hours) to remove residual solvent

(EtOAc/Hexanes).

Loading: Pack 2–3 mm of material into a clean capillary tube.

Ramp Rate:

Fast Ramp: 10 °C/min to 170 °C.

Slow Ramp: 1 °C/min from 170 °C to melt.

Observation: Record the onset (liquid meniscus formation) and clear point (complete

dissolution).

Differential Scanning Calorimetry (DSC) Workflow
For pharmaceutical-grade validation, DSC is recommended to identify potential polymorphs.

Dry Sample
(2-5 mg) Crimped Al Pan Equilibrate

@ 30°C
Ramp 10°C/min

to 250°C
Analyze Endotherm

(Onset & Peak)

Click to download full resolution via product page

Figure 1: Standard DSC workflow for thermal characterization.

Validated Synthesis Protocol
This protocol is adapted from optimized routes described in Journal of Medicinal Chemistry and

related proteomimetic literature. It avoids the formation of inseparable impurities common in

direct alkylation of the acid.

Reaction Scheme

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b2365674/docs?utm_src=pdf-body-img#comprehensive-characterization-synthesis-guide-3-isobutoxy-4-nitrobenzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2365674?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Esterification: 3-Hydroxy-4-nitrobenzoic acid

Methyl 3-hydroxy-4-nitrobenzoate.[1][2]

Alkylation: Methyl ester + Isobutyl iodide

Methyl 3-isobutoxy-4-nitrobenzoate.

Hydrolysis: Methyl ester

3-Isobutoxy-4-nitrobenzoic acid.
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3-Hydroxy-4-nitrobenzoic acid

Step 1: Esterification
(MeOH, SOCl2, Reflux)

Methyl 3-hydroxy-4-nitrobenzoate
(Yellow Solid)

Step 2: Alkylation
(i-BuI, K2CO3, DMF, 80°C)

Methyl 3-isobutoxy-4-nitrobenzoate
(Intermediate)

Step 3: Hydrolysis
(LiOH, THF/H2O, then HCl)

3-Isobutoxy-4-nitrobenzoic acid
(Target, MP ~193°C)

Click to download full resolution via product page

Figure 2: Convergent synthesis pathway minimizing side reactions.

Detailed Methodology
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Alkylation (Step 2):

Dissolve methyl 3-hydroxy-4-nitrobenzoate (1.0 eq) in anhydrous DMF (0.1 M).

Add Potassium Carbonate (K

CO

) (2.0 eq) and 1-Iodo-2-methylpropane (1.5 eq).

Heat to 80 °C for 4–16 hours. Monitor by TLC (Hexanes/EtOAc 3:1).

Workup: Dilute with water, extract with EtOAc.[2] Wash organic layer with brine to remove

DMF.

Hydrolysis (Step 3):

Dissolve the crude ester in THF/Water (1:1).[2][3]

Add LiOH

H

O (3.0 eq). Stir at room temperature for 18 hours.

Workup: Acidify aqueous layer to pH 1 with 1M HCl.[1][2][3] The product will precipitate as

a yellow solid.[1][2][3]

Purification: Filter the solid, wash with water, and dry. Recrystallize from EtOAc/Hexanes if

MP is <190 °C.

Definitive Characterization Data
To confirm identity beyond melting point, compare spectral data against the following literature

standards.

H NMR Spectroscopy (500 MHz, CDCl )
7.85 (d, J = 8.2 Hz, 1H, Ar-H)[2][3]
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7.79 (d, J = 1.3 Hz, 1H, Ar-H)[2][3]

7.76 (dd, J = 8.2, 1.3 Hz, 1H, Ar-H)[2][3]

3.95 (d, J = 6.3 Hz, 2H, O-CH

-CH)

2.23–2.14 (m, 1H, CH(CH

)

)

1.08 (d, J = 6.9 Hz, 6H, CH(CH

)

)[2][3]

Note: Data sourced from PMC6416358 (Designing Dual Inhibitors).

Troubleshooting & Impurity Profiling
Observation Probable Cause Corrective Action

Low MP (<180 °C)
Incomplete hydrolysis (Ester

impurity)

Check NMR for methyl singlet

(~3.9 ppm). Re-subject to

LiOH/THF.

Broad Melting Range Residual Solvent or Moisture
Dry at 50 °C under high

vacuum for 12h.

Dark Orange Color
Phenolic oxidation or base

contamination

Recrystallize from

Ethanol/Water or

EtOAc/Hexanes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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